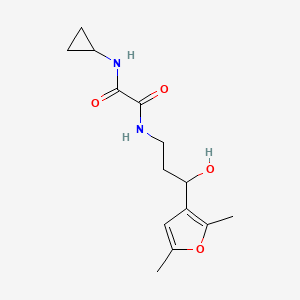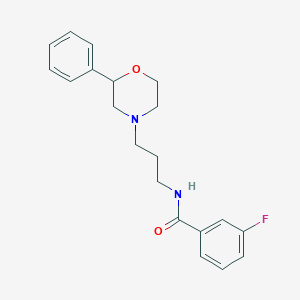
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid
Vue d'ensemble
Description
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1352200-92-0. It has a molecular weight of 257.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O2/c10-6-4-11-8 (5-2-1-3-5)12-7 (6)9 (13)14/h4-5H,1-3H2, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Halopyrimidine Esters : A study by Regan et al. (2012) reports the synthesis of various 5-halopyrimidine-4-carboxylic acid esters via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This method was highly regioselective, allowing the synthesis of significant amounts of ethyl 5-bromopyrimidine-4-carboxylate, a compound closely related to 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid (Regan et al., 2012).
Functionalization of Pyrimidines : Schlosser et al. (2006) explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, highlighting the versatility of pyrimidine derivatives in chemical synthesis. This research potentially relates to the modification and applications of this compound in various chemical contexts (Schlosser et al., 2006).
Applications in Drug Development
Antiviral Activity : A study by Hocková et al. (2003) on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 demonstrated the antiviral activity of 5-halogen-substituted pyrimidines. This study suggests the potential of this compound derivatives in antiretroviral drug development (Hocková et al., 2003).
Antimicrobial Activity : Research by Lanjewar et al. (2009, 2010) highlighted the antimicrobial and antifungal properties of pyrimidine derivatives. This could imply potential applications of this compound in creating antimicrobial agents (Lanjewar et al., 2009), (Lanjewar et al., 2010).
Material Science and Chemistry
- Palladium-Catalyzed Reactions : Goodby et al. (1996) described the use of 5-bromo-2-iodopyrimidine, a compound structurally similar to this compound, in palladium-catalyzed cross-coupling reactions. This indicates potential applications in synthesizing complex organic molecules (Goodby et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-cyclobutylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-4-11-8(5-2-1-3-5)12-7(6)9(13)14/h4-5H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNMSQQYOEFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)
![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)
![Bicyclo[4.1.0]heptan-3-ylmethanamine hydrochloride](/img/structure/B2437181.png)

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)



![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)
